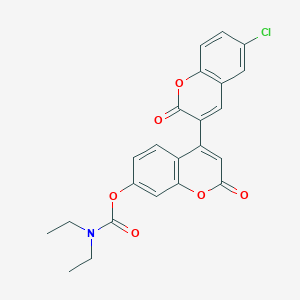
6-chloro-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-chloro-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl diethylcarbamate” is a chemical compound. Its molecular formula is C21H14ClNO6 . It is related to other compounds such as “6-Chloro-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl cyclobutanecarboxylate” and “6-Chloro-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl 2-methylbenzoate” which have similar structures .
Molecular Structure Analysis
The molecular structure of “6-chloro-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl diethylcarbamate” is complex, with a molecular formula of C21H14ClNO6 . It has an average mass of 411.792 Da and a monoisotopic mass of 411.050964 Da .Aplicaciones Científicas De Investigación
Development of Novel Fluorescence Probes
Novel fluorescence probes designed for detecting highly reactive oxygen species (hROS) like hydroxyl radicals and hypochlorite in biological and chemical applications were developed. These probes, based on modifications to xanthene and phenoxy derivatives, enable the differentiation and specific detection of reactive oxygen species, with potential implications for studying oxidative stress and related biological phenomena (Setsukinai et al., 2003).
Synthesis of Potential Anticancer Agents
Research into the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, through modifications to pyridine derivatives, explores their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia. This indicates the role of such compounds in developing anticancer agents (Temple et al., 1983).
Environmental Monitoring
A study on airborne PM2.5/PM10-associated chlorinated polycyclic aromatic hydrocarbons (ClPAHs) in Shanghai, China, utilized specific chemical analyses to monitor environmental pollutants. This research underscores the importance of such compounds in environmental science, particularly in understanding atmospheric pollutants and their health implications (Ma et al., 2013).
Investigation into Heterocyclic Syntheses
The reactions of specific chloropyrano[3,4-e][1,3]oxazine-4,5-diones with water and alcohols, leading to complex degradation or modification of the compounds, exemplify the chemical versatility and reactivity of such heterocyclic compounds. These reactions have implications for synthesizing new chemical entities with potential biological or catalytic applications (Al-Rawi & Elvidge, 1976).
Propiedades
IUPAC Name |
[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO6/c1-3-25(4-2)23(28)29-15-6-7-16-17(12-21(26)30-20(16)11-15)18-10-13-9-14(24)5-8-19(13)31-22(18)27/h5-12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYUZLGQTVTDRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)
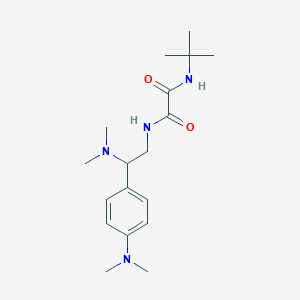

![4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2367022.png)
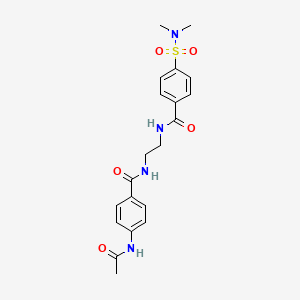
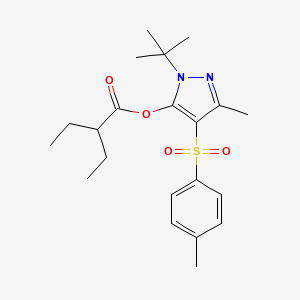
![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)

![6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2367030.png)
![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)
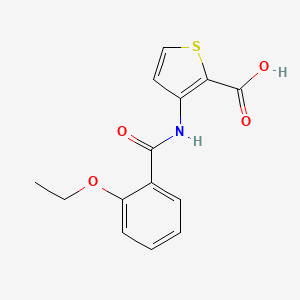
![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2367038.png)

